molecular formula C12H14N2O5 B5577134 methyl 4-[(4-methyl-3-nitrophenyl)amino]-4-oxobutanoate

methyl 4-[(4-methyl-3-nitrophenyl)amino]-4-oxobutanoate

Cat. No.: B5577134
M. Wt: 266.25 g/mol
InChI Key: RFLRSMOOFUXJFQ-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methyl-3-nitrophenyl)amino]-4-oxobutanoate is a chemical compound that belongs to the family of nitroanilines. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. The compound has a molecular formula of C13H14N2O5 and a molecular weight of 282.26 g/mol.

Scientific Research Applications

Molecular Docking and Biological Activities

Molecular docking studies of butanoic acid derivatives, including compounds similar to methyl 4-[(4-methyl-3-nitrophenyl)amino]-4-oxobutanoate, reveal their potential in binding with biological targets. The stability of these molecules, arising from hyper-conjugative interactions and charge delocalization, is analyzed using natural bond orbital (NBO) analysis. Such compounds exhibit promising nonlinear optical materials properties and have been studied for their biological activities, particularly in inhibiting Placenta growth factor (PIGF-1), which suggests potential pharmacological importance (K. Vanasundari et al., 2018).

Optical Storage Materials

Nitrophenyl derivatives, similar in structure to the query compound, have been synthesized and studied for their application in reversible optical storage. These compounds exhibit high photoinduced birefringence, suggesting their utility in developing high-efficiency optical storage materials. The cooperative motion between the azo and side groups in these polymers is believed to contribute to the enhanced birefringence observed, marking a significant advancement in the field of amorphous polymers for optical applications (X. Meng et al., 1996).

Corrosion Inhibition

Research has explored the potential of oxadiazoles, structurally related to the query compound, as corrosion inhibitors for mild steel in acidic environments. These studies have shown that certain derivatives can effectively suppress corrosion through chemisorption on the steel surface, indicating the potential of this compound derivatives in corrosion protection applications (M. Lagrenée et al., 2001).

Biodegradation

Derivatives of this compound have been studied for their environmental applications, particularly in the biodegradation of pollutants. A Ralstonia species (SJ98) has been identified to utilize 3-methyl-4-nitrophenol, a structurally related compound, as a sole carbon source, demonstrating the biodegradation pathway of such compounds. This indicates the ecological importance of researching these derivatives for environmental decontamination and bioremediation purposes (Bharat Bhushan et al., 2000).

Properties

IUPAC Name

methyl 4-(4-methyl-3-nitroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-8-3-4-9(7-10(8)14(17)18)13-11(15)5-6-12(16)19-2/h3-4,7H,5-6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLRSMOOFUXJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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